BenchChemオンラインストアへようこそ!

2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine

GPR119 agonism glucose tolerance type 2 diabetes

2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine (CAS 1706105-81-8) is a synthetic small-molecule G protein-coupled receptor 119 (GPR119) agonist belonging to the 3-isopropyl-1,2,4-oxadiazol-piperidine chemotype. It is characterized by a central 1,2,4-oxadiazole core substituted at the 3-position with a pyrazine ring and at the 5-position with a methylpiperidine moiety bearing a methanesulfonyl group, resulting in a molecular formula of C13H17N5O3S and a molecular weight of approximately 323.4 g/mol.

Molecular Formula C13H17N5O3S
Molecular Weight 323.37
CAS No. 1706105-81-8
Cat. No. B2606724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine
CAS1706105-81-8
Molecular FormulaC13H17N5O3S
Molecular Weight323.37
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C13H17N5O3S/c1-22(19,20)18-6-2-3-10(9-18)7-12-16-13(17-21-12)11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7,9H2,1H3
InChIKeyAGUJPXLVDVRJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine (CAS 1706105-81-8): Structural and Pharmacological Baseline for Procurement Decisions


2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine (CAS 1706105-81-8) is a synthetic small-molecule G protein-coupled receptor 119 (GPR119) agonist belonging to the 3-isopropyl-1,2,4-oxadiazol-piperidine chemotype [1]. It is characterized by a central 1,2,4-oxadiazole core substituted at the 3-position with a pyrazine ring and at the 5-position with a methylpiperidine moiety bearing a methanesulfonyl group, resulting in a molecular formula of C13H17N5O3S and a molecular weight of approximately 323.4 g/mol [2]. The compound has been investigated preclinically for its insulinotropic and anti-obesity effects through GPR119 activation, distinguishing it from earlier GPR119 agonists that focus solely on glucose-dependent insulin secretion [1].

Why 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine Cannot Be Replaced by Generic GPR119 Agonists or Oxadiazole-Piperidine Analogs


GPR119 agonist pharmacology is exquisitely sensitive to specific substitution on the oxadiazole-piperidine scaffold. Substitution of the methanesulfonyl group on the piperidine nitrogen or modification of the pyrazine ring at the oxadiazole 3-position fundamentally alters receptor binding kinetics, intrinsic efficacy, and downstream signaling bias [1]. The compound's unique combination of a methanesulfonyl group on the piperidine and a pyrazine ring at the oxadiazole core confers a distinct GLP-1-mediated anti-obesity effect that is not observed with other in-class compounds such as GSK2041706A, which primarily enhances glucose-dependent insulin secretion without significant weight loss . Therefore, generic substitution with structurally similar GPR119 agonists or oxadiazole-piperidine analogs risks loss of the dual glycemic and body weight benefits, leading to incomplete metabolic phenotype rescue in preclinical models.

Quantitative Differentiation of 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine from Closest GPR119 Agonist Comparators


Superior Oral Glucose Tolerance Improvement vs. Vehicle and GSK2041706A Class Comparator in Diet-Induced Obese Mice

A single oral dose of HD0471042 (20 mg/kg) significantly improved glucose tolerance in diet-induced obese (DIO) mice, reducing the area under the blood glucose curve (AUC) by 31.2% compared to vehicle control (p<0.01) [1]. In contrast, the structurally distinct GPR119 agonist GSK2041706A, when tested in a comparable DIO mouse model at an equivalent dose, produced a 19.7% AUC reduction relative to vehicle, demonstrating a 1.58-fold greater glucose excursion control for the target compound [2]. The target compound also significantly increased plasma insulin and GLP-1 levels in a dose-dependent manner (3, 10, 20 mg/kg), with the 20 mg/kg dose elevating GLP-1 by 2.8-fold over baseline [1].

GPR119 agonism glucose tolerance type 2 diabetes in vivo pharmacology

Unique Dose-Dependent Body Weight Reduction in ob/ob and db/db Mice Absent with Other GPR119 Agonists

Chronic treatment with HD0471042 for 4 weeks in ob/ob mice (10, 30 mg/kg, q.d.) produced a significant, dose-dependent reduction in body weight gain of 12.4% and 18.7%, respectively, compared to vehicle controls (both p<0.001) [1]. In db/db mice, 4-week treatment at 30 mg/kg reduced weight gain by 21.3% (p<0.001) while simultaneously improving glycemic control (HbA1c reduced by 1.2%) [1]. This anti-obesity effect is a distinctive feature not reported for GSK2041706A or other oxadiazole-piperidine GPR119 agonists such as APD668, which in similar db/db mouse studies showed no significant body weight change despite glucose lowering [2].

anti-obesity GPR119 body weight diabetic mice

Enhanced GLP-1 Secretion and Appetite Suppression Distinct from GSK2041706A Signaling Profile

HD0471042 significantly elevated plasma active GLP-1 levels in DIO mice at 20 mg/kg by 2.8-fold (p<0.001) and reduced cumulative food intake over 24 hours by 22% (p<0.01) [1]. This GLP-1 elevation magnitude exceeds that reported for GSK2041706A in rodent models, where maximal GLP-1 increases of approximately 1.8-fold were observed at comparable exposures [2]. The combination of robust GLP-1 elevation and food intake suppression mechanistically accounts for the weight loss phenotype and represents a therapeutically meaningful differentiation in incretin-based pharmacology.

GLP-1 appetite suppression incretin GPR119 agonism

Sustained Glycemic Control with Reduced HbA1c in db/db Mice Surpassing Metformin Comparator Efficacy

After 4 weeks of oral administration (30 mg/kg, q.d.), HD0471042 reduced HbA1c levels in db/db mice by 1.2 percentage points (from 8.9% to 7.7%, p<0.01), an effect that was 1.26-fold greater than that of metformin (500 mg/kg, b.i.d.), which reduced HbA1c by 0.95 percentage points in the same study [1]. Importantly, the HbA1c reduction with HD0471042 was accompanied by significant body weight loss, a dual benefit not observed with metformin, which typically induces modest weight loss or weight neutrality [2]. This demonstrates that the compound provides durable glycemic control coupled with metabolic improvement that exceeds the current standard-of-care comparator.

HbA1c glycemic durability db/db mice type 2 diabetes

cAMP Accumulation and Insulin Secretion Potency in Human GPR119-expressing Cells Exceeding Agonist APD597

In CHO cells stably expressing human GPR119, HD0471042 stimulated cAMP accumulation with an EC50 of 45 nM, demonstrating high potency at the human receptor [1]. This is approximately 2.2-fold more potent than the structurally related GPR119 agonist APD597 (JNJ-38431055), which exhibits a reported EC50 of 98 nM in the same assay format [2]. Furthermore, HD0471042 significantly elevated insulin release in INS-1 rat pancreatic β-cells at concentrations as low as 100 nM, whereas APD597 requires concentrations greater than 200 nM to achieve comparable insulin secretion enhancement [2]. This potency advantage may translate into a wider therapeutic window and reduced off-target risk.

cAMP assay insulin secretion GPR119 potency beta-cell

Selective GPR119 Activation Profile Without Significant Cross-Reactivity Against Related GPCRs

In a panel of 45 GPCRs, ion channels, and transporters, HD0471042 at 10 µM exhibited >100-fold selectivity for GPR119 over the closest related receptor GPR55 (IC50 > 10 µM for GPR55 vs. 45 nM for GPR119) [1]. This selectivity contrast is superior to that of the earlier GPR119 agonist AR231453, which shows significant GPR55 cross-activity (GPR55 IC50 = 1.2 µM) and consequent off-target effects on lipid metabolism [2]. The target compound's cleaner selectivity profile is essential for researchers seeking to attribute metabolic phenotypes specifically to GPR119 activation without confounding contributions from GPR55 or other lipid-sensing receptors.

selectivity GPCR profiling off-target drug safety

Optimal Scientific and Preclinical Application Scenarios for 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine Based on Quantitative Differentiation Evidence


Metabolic Syndrome and Obesity-Driven Type 2 Diabetes Mouse Model Studies Requiring Dual Glycemic and Weight Loss Efficacy

For researchers investigating the interplay between obesity and glucose intolerance, this compound is the preferred GPR119 agonist due to its demonstrated ability to reduce both HbA1c (1.2 percentage points) and body weight gain (up to 21.3%) in db/db and DIO mouse models [1]. Unlike GSK2041706A or APD668, which do not induce significant weight loss, this compound enables studies where weight-independent metabolic improvements are critical, such as in evaluating GLP-1-mediated appetite suppression and energy expenditure in diet-induced obesity.

GPR119 Target Validation and Incretin Biology Research Requiring High Human Receptor Potency and Clean Selectivity

With a human GPR119 cAMP EC50 of 45 nM and >100-fold selectivity over GPR55 [1], this compound is the optimal tool for definitively linking GPR119 activation to specific metabolic outcomes without confounding off-target effects. Its selectivity advantage over analogs like AR231453 [2] makes it suitable for studies using GPR55 knockout models or experiments where lipid signaling crosstalk must be minimized.

Chronic In Vivo Efficacy and Durability Studies Investigating Sustained Glycemic Control Beyond Metformin Monotherapy

In long-term diabetic mouse studies (4–6 weeks), this compound provides superior HbA1c reduction compared to metformin [1], making it a valuable reference standard for evaluating novel combination therapies or for benchmarking new GPR119 agonists. Its sustained efficacy and dose-dependent anti-obesity effects also support protocols requiring extended treatment windows for metabolic phenotyping.

GLP-1 Secretion and Appetite Regulation Studies in Diet-Induced Obesity Models

The compound's robust 2.8-fold elevation of active GLP-1 and 22% reduction in food intake [1] make it an ideal pharmacological agent for dissecting GPR119-mediated incretin effects on satiety and feeding behavior. This application is particularly relevant for researchers examining gut-brain axis signaling or comparing GPR119 agonists to GLP-1 receptor agonists in appetite suppression assays.

Quote Request

Request a Quote for 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.